2,2-Dimethyl-3-oxopentanoic acid

Description

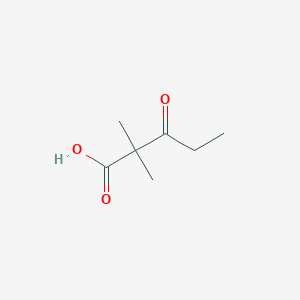

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H12O3 |

|---|---|

Molecular Weight |

144.17 g/mol |

IUPAC Name |

2,2-dimethyl-3-oxopentanoic acid |

InChI |

InChI=1S/C7H12O3/c1-4-5(8)7(2,3)6(9)10/h4H2,1-3H3,(H,9,10) |

InChI Key |

VTSUDEJODRBGET-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C(C)(C)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 Dimethyl 3 Oxopentanoic Acid

Classical Approaches in the Preparation of 2,2-Dimethyl-3-oxopentanoic Acid

Classical synthetic transformations provide fundamental routes to this compound, often involving the modification of functional groups in suitable precursor molecules.

Ester Hydrolysis and Saponification of Ethyl Esters

A common and straightforward method for the preparation of carboxylic acids is the hydrolysis of their corresponding esters. In the context of this compound, the synthesis would typically involve the hydrolysis of its ethyl ester, ethyl 2,2-dimethyl-3-oxopentanoate. sigmaaldrich.comnih.gov This hydrolysis can be carried out under either acidic or basic (saponification) conditions.

Under basic conditions, the ester is treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, to yield the carboxylate salt. Subsequent acidification with a strong mineral acid, like hydrochloric acid, protonates the carboxylate to afford the final this compound. This process is a well-established method for the synthesis of β-keto acids. fiveable.me The general mechanism for the saponification of an ester is depicted below.

It is important to note that β-keto acids can be susceptible to decarboxylation (loss of CO₂) upon heating, a reaction that proceeds through a cyclic transition state. libretexts.org Therefore, the hydrolysis and subsequent workup are typically performed under mild conditions to avoid the decomposition of the desired product.

A related approach involves the hydrolysis of α-oxo ketene (B1206846) N,S-acetals, which can be catalyzed by acid to produce β-ketothioesters. These can then be further hydrolyzed to the corresponding β-keto acids. researchgate.net

Table 1: Precursors for Ester Hydrolysis Route

| Precursor | IUPAC Name | CAS Number |

| Ethyl 2,2-dimethyl-3-oxopentanoate | ethyl 2,2-dimethyl-3-oxopentanoate | 57959-48-5 sigmaaldrich.com |

Acid-Catalyzed Acetylation Routes

Acid-catalyzed acetylation reactions represent another classical approach to the formation of β-keto esters, which are direct precursors to β-keto acids. organic-chemistry.org This typically involves the acylation of a ketone enol or enolate. While direct acetylation of a ketone with an acid chloride or anhydride (B1165640) can be challenging, the use of a more reactive enol equivalent can be effective.

For the synthesis of this compound, a plausible route would involve the acylation of the enolate of a ketone like 3-pentanone. However, to introduce the dimethyl groups at the α-position, a more strategic approach is needed, such as the acylation of a pre-formed α,α-dimethylated ester enolate.

A general strategy for the acylation of ketones to form β-diketones or β-keto esters often employs a strong base to generate the enolate, followed by reaction with an acylating agent like an acid chloride or anhydride. organicreactions.org Boron trifluoride can also be used as an acidic reagent to promote the acylation of ketones with acid anhydrides. researchgate.net

Oxidation of Corresponding Alcohols and Related Precursors

The oxidation of a corresponding secondary alcohol is a direct and efficient method for the synthesis of a ketone. To produce this compound, the corresponding β-hydroxy acid, 2,2-dimethyl-3-hydroxypentanoic acid, or its ester derivative would be the ideal precursor. The secondary alcohol group at the C3 position can be oxidized to a ketone using a variety of oxidizing agents.

Common oxidizing agents for this transformation include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate (PCC), Jones reagent), though their toxicity is a concern. chegg.com Milder and more environmentally friendly oxidizing agents such as those based on dimethyl sulfoxide (B87167) (DMSO), like the Swern and Moffatt oxidations, or hypochlorous acid (HOCl) are also effective. chegg.com The oxidation of a related compound, 2,4-dimethyl-3-pentanol (B146734) to 2,4-dimethyl-3-pentanone, demonstrates the feasibility of this approach. chegg.com

The precursor alcohol, 2,2-dimethyl-3-pentanol, is a known compound. nist.gov This alcohol could be a starting point, which would then require carboxylation at the C1 position followed by oxidation of the secondary alcohol. Alternatively, a more convergent synthesis would involve the oxidation of 2,2-dimethyl-3-hydroxypentanoic acid or its ester.

Table 2: Precursors for Oxidation Route

| Precursor | IUPAC Name | CAS Number |

| 2,2-Dimethyl-3-pentanol | 2,2-dimethyl-3-pentanol | 3970-62-5 nist.gov |

| 2,2-Dimethyl-3-pentanone | 2,2-dimethyl-3-pentanone | 564-04-5 nih.gov |

Carbon-Carbon Bond Formation Strategies

The construction of the carbon skeleton of this compound can be achieved through powerful carbon-carbon bond-forming reactions, which offer a high degree of control over the molecular architecture.

Aldol-Type Condensations and Variants

Aldol (B89426) condensations and their variants are fundamental reactions for the formation of carbon-carbon bonds and are well-suited for the synthesis of β-hydroxy ketones, which are direct precursors to β-keto acids upon oxidation. The synthesis of this compound could be envisioned through an Aldol-type reaction between an enolate and an aldehyde or ketone.

A plausible route would involve the reaction of the enolate of ethyl propionate (B1217596) with pivalaldehyde (2,2-dimethylpropanal). The resulting β-hydroxy ester could then be oxidized to the β-keto ester, followed by hydrolysis to yield the target acid. The Claisen condensation, a related reaction involving the condensation of two ester molecules, is a primary method for synthesizing β-keto esters. fiveable.me For instance, the Claisen condensation of ethyl oxalate (B1200264) with ethyl propionate yields ethyl ethoxalylpropionate, a related β-keto ester. orgsyn.org

The stereochemical outcome of Aldol reactions can often be controlled by the choice of reactants and reaction conditions. Benzoic acid has been shown to be an effective catalyst for the Aldol-type condensation of aldehydes with ethyl diazoacetate, leading to β-hydroxy-α-diazo carbonyl compounds with high diastereoselectivity. researchgate.net

Reformatsky Reactions and α-Haloester Coupling

The Reformatsky reaction is another powerful tool for carbon-carbon bond formation, specifically for the synthesis of β-hydroxy esters. nih.gov This reaction involves the treatment of an α-haloester with zinc metal to form an organozinc reagent (a Reformatsky enolate), which then reacts with an aldehyde or ketone. nih.gov

For the synthesis of a precursor to this compound, one could employ the Reformatsky reaction between ethyl α-bromoisobutyrate and propanal. The resulting β-hydroxy ester, ethyl 3-hydroxy-2,2-dimethylpentanoate, could then be oxidized to the corresponding β-keto ester and subsequently hydrolyzed to the target acid. The use of highly reactive zinc metal, which can be prepared by electrolysis, can improve the efficiency of this reaction. researchgate.net

The Reformatsky reaction is advantageous because the organozinc reagents are generally less reactive than Grignard or organolithium reagents, which helps to prevent side reactions with the ester functionality. nih.gov Variations of the Reformatsky reaction using other metals such as indium have also been developed. nih.gov

Malonic Ester Synthesis Analogs with Gem-Dimethyl Substitution

The malonic ester synthesis provides a classical and versatile method for preparing carboxylic acids. wikipedia.orgyoutube.com For the synthesis of this compound, a modified approach starting with a gem-disubstituted malonic ester, such as diethyl 2,2-dimethylmalonate, is required. The key feature of this analog is the absence of acidic α-hydrogens on the malonate backbone, which prevents initial alkylation. Instead, the synthesis proceeds through a decarboxylative Claisen condensation. organic-chemistry.org

In this pathway, the magnesium enolate of a malonic acid half oxyester, specifically the 2,2-dimethyl derivative, serves as a pronucleophile. This intermediate can then react with an acylating agent like propionyl chloride or propionic anhydride. The subsequent loss of carbon dioxide drives the reaction forward, yielding the target β-keto ester, which can then be hydrolyzed to the final this compound. organic-chemistry.org

A general representation of this synthetic approach is the C-acylation of a pre-formed enolate. For instance, the enolate of methyl 2,2-dimethylpropanoate can be generated and subsequently acylated with a suitable propionyl electrophile.

Advanced and Emerging Synthetic Routes

Ketene Chemistry in Pentanoic Acid Derivative Synthesis

Ketenes are highly reactive intermediates valuable in organic synthesis. The synthesis of pentanoic acid derivatives can be achieved through various transformations involving ketenes. One potential, though less common, route to a this compound scaffold could involve the reaction of a specifically substituted ketene. For example, a dimethylketene (B1620107) could theoretically react with a propionyl-containing species or an equivalent synthon, although controlling the reactivity and regioselectivity of such a reaction would be a significant challenge.

A more plausible approach involves the homologation of a ketone with a diazoester, which proceeds through a ketene intermediate via a Wolff rearrangement. For instance, the reaction of a ketone with an α-alkyl α-diazo ester, catalyzed by a chiral scandium(III) N,N'-dioxide complex, can yield optically active β-keto esters with an all-carbon quaternary center. organic-chemistry.org This method involves the selective migration of an alkyl group from the ketone to form the final product. organic-chemistry.org

Chemoenzymatic and Biocatalytic Synthesis Approaches

Chemoenzymatic and biocatalytic methods offer high selectivity and mild reaction conditions, making them attractive for complex organic synthesis. chemrxiv.org For a molecule like this compound, enzymes could be employed for specific, selective steps in a multi-step synthesis.

Potential applications include:

Enzymatic Hydrolysis: Lipases or esterases could be used for the selective hydrolysis of a precursor ester, such as methyl or ethyl 2,2-dimethyl-3-oxopentanoate, to the final carboxylic acid. This can be particularly useful if other sensitive functional groups are present in the molecule, preventing the use of harsh acidic or basic hydrolysis conditions.

Kinetic Resolution: Enzymes could potentially be used to resolve a racemic mixture of a chiral precursor, leading to an enantiomerically enriched form of the target acid.

While specific biocatalytic routes for this compound are not widely documented, the principles of chemoenzymatic synthesis are broadly applicable. For example, the combination of metal-catalyzed reactions with biocatalysis in one-pot syntheses is an emerging area that could be adapted for this purpose. chemrxiv.org

Metal-Catalyzed Transformations for this compound Scaffolds

Modern organometallic chemistry provides powerful tools for constructing complex carbon skeletons. Several metal-catalyzed strategies can be envisioned for the synthesis of this compound and its derivatives.

Palladium-Catalyzed Reactions: Palladium enolates, generated from allylic β-keto esters via decarboxylation, are versatile intermediates. nih.gov Although this typically involves substrates with an α-hydrogen, modifications could potentially be applied to gem-disubstituted systems. For example, palladium-catalyzed rearrangement of allyl α,α-dimethylacetoacetate proceeds smoothly to afford an α-allyl ketone. nih.gov

Reformatsky Reaction: The Reformatsky reaction, which traditionally uses zinc to couple an α-haloester with a carbonyl compound, is a classic method for forming β-hydroxy esters. byjus.comorganic-chemistry.org These can then be oxidized to the corresponding β-keto esters. A plausible route to the target compound would involve the reaction of ethyl α-bromopropionate with 2,2-dimethylpropanal in the presence of activated zinc, followed by oxidation of the resulting β-hydroxy ester. Variations of this reaction using other metals like iron or indium have also been developed. organic-chemistry.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful method for generating radical intermediates. This technology can be applied to the synthesis of molecules with gem-dimethyl groups. scienceopen.com For instance, decarboxylative Giese-type reactions using α-oxo acids as acylating agents can form C-C bonds under mild conditions. acs.org A strategy could involve the coupling of a radical precursor with a suitable Michael acceptor to construct the required carbon framework. acs.org

| Method | Key Reagents | Intermediate Type | Potential Advantages | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed Rearrangement | Allyl α,α-dimethyl β-keto ester, Pd(0) catalyst | π-Allylpalladium enolate | Neutral conditions, high regioselectivity | nih.gov |

| Reformatsky Reaction | α-Haloester, Ketone/Aldehyde, Zinc | Organozinc enolate | Tolerates hindered ketones, stable reagents | byjus.comorganic-chemistry.org |

| Photoredox-Catalyzed Acylation | α-Oxo acid, Michael acceptor, Photocatalyst | Acyl radical | Mild conditions, broad substrate scope | acs.org |

Optimization and Scalability Considerations in this compound Production

The transition from a laboratory-scale synthesis to industrial production requires careful optimization of reaction parameters and consideration of economic and environmental factors.

Optimization of Synthetic Routes: For any chosen synthetic pathway, key parameters must be optimized to maximize yield and minimize costs.

Catalyst Loading: In metal-catalyzed reactions, reducing the amount of expensive transition metal catalyst (e.g., palladium) is crucial for economic viability.

Reaction Conditions: Temperature, pressure, and reaction time must be fine-tuned. For example, while some reactions proceed at room temperature, others may require heating, which adds to energy costs. aurigeneservices.com

Solvent Choice: The ideal solvent should facilitate the reaction, be easy to remove and recycle, and have a low environmental impact. Solvents like tetrahydrofuran (B95107) (THF), diethyl ether, or benzene (B151609) are common in these syntheses but pose challenges for large-scale use. byjus.com

Scalability Challenges:

Purification: Separation of the final product from byproducts and unreacted starting materials can be a major hurdle. Chromatographic purification, common in the lab, is often not feasible for large-scale production. Alternative methods like distillation or crystallization must be developed.

Waste Management: The production of stoichiometric byproducts, particularly inorganic salts from quenching steps or metal residues from catalytic reactions, requires effective waste treatment and disposal protocols.

A synthesis designed for scalability should ideally involve fewer steps, use readily available and inexpensive reagents, avoid extreme temperatures or pressures, and generate minimal waste.

Chemical Reactivity and Transformation Mechanisms of 2,2 Dimethyl 3 Oxopentanoic Acid

Decarboxylation Pathways of Beta-Keto Acids, Specific to 2,2-Dimethyl-3-oxopentanoic Acid

Beta-keto acids are well-known for their propensity to undergo decarboxylation, a reaction involving the loss of a carboxyl group as carbon dioxide. This process is significantly more facile for β-keto acids compared to simple carboxylic acids due to the stabilizing influence of the ketone functionality.

The generally accepted mechanism for the decarboxylation of β-keto acids proceeds through a cyclic transition state. The carboxylic acid proton is transferred to the carbonyl oxygen, while the C-C bond between the carboxyl group and the α-carbon breaks. This concerted process forms an enol intermediate, which then tautomerizes to the more stable keto form.

For this compound, this pathway would lead to the formation of 3,3-dimethyl-2-butanone (pinacolone). The presence of the two methyl groups on the α-carbon does not inhibit the formation of the necessary cyclic transition state. The reaction is typically promoted by heating.

Table 1: Decarboxylation of this compound

| Reactant | Conditions | Product | Byproduct |

|---|

It is important to distinguish this thermal decarboxylation from the decarboxylation of other, structurally similar acids that might produce different products under different conditions. For instance, the decarboxylation of 2,2-dimethylpropanoic acid in the presence of a base like soda-lime yields isobutane, a reaction that proceeds via a different mechanism. vedantu.com Similarly, 2-methylbutanoic acid can be decarboxylated to isobutane. askiitians.com

Reactions Involving the Carbonyl Functionality

The ketone group at the C-3 position is a key site for various chemical transformations.

The keto group of this compound can be reduced to a secondary alcohol, yielding 2,2-dimethyl-3-hydroxypentanoic acid. This transformation can be achieved using various reducing agents commonly employed for ketone reduction.

Table 2: Common Reducing Agents for Ketone Reduction

| Reagent | Description |

|---|---|

| Sodium borohydride (B1222165) (NaBH₄) | A mild and selective reducing agent, typically used in alcoholic solvents. |

| Lithium aluminum hydride (LiAlH₄) | A powerful reducing agent, capable of reducing ketones and carboxylic acids. Its use would likely result in the reduction of both functional groups. |

The choice of reagent is crucial for selectivity. A mild reagent like sodium borohydride would favor the reduction of the ketone over the carboxylic acid, whereas a stronger reagent like lithium aluminum hydride would likely reduce both moieties.

The carbonyl carbon is electrophilic and thus susceptible to attack by nucleophiles. This can lead to a variety of addition products. For instance, organometallic reagents like Grignard reagents (R-MgX) or organolithium compounds (R-Li) can add to the keto group to form tertiary alcohols after an acidic workup.

Another important class of reactions involves the formation of imines and enamines through reaction with primary and secondary amines, respectively. The reaction with a primary amine (R-NH₂) would yield an N-substituted imine, while reaction with a secondary amine (R₂NH) would lead to an enamine. These reactions are typically catalyzed by acid.

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is another reactive center in the molecule, enabling the synthesis of various derivatives such as esters, amides, anhydrides, and acid halides.

Esterification: this compound can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst. youtube.com This reaction, known as Fischer esterification, is an equilibrium process. To drive the reaction towards the ester product, water is typically removed as it is formed. For example, reacting this compound with methanol (B129727) or ethanol (B145695) would yield methyl 2,2-dimethyl-3-oxopentanoate nist.gov or ethyl 2,2-dimethyl-3-oxopentanoate, nist.gov respectively.

Amidation: The formation of amides from this compound and an amine generally requires the activation of the carboxylic acid, as amines are basic and would otherwise simply cause an acid-base reaction. bohrium.com Common methods include the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). researchgate.net These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating the nucleophilic attack by the amine. bohrium.com Direct amidation can sometimes be achieved at high temperatures, but the use of coupling agents allows for milder reaction conditions and broader applicability. bohrium.commdpi.com

Acid Anhydrides: Symmetrical anhydrides can be formed by the dehydration of two molecules of the carboxylic acid, typically by heating with a strong dehydrating agent like phosphorus pentoxide (P₄O₁₀). Mixed anhydrides can also be prepared. The formation of an anhydride (B1165640) from a similar compound, 2,2-dimethylpropanoic acid (pivalic acid), is well-documented, resulting in 2,2-dimethylpropanoic anhydride. nist.govnist.gov A similar process could be applied to this compound.

Acid Halides: The carboxylic acid can be converted into a more reactive acid halide, most commonly an acid chloride, by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These reagents replace the -OH group of the carboxylic acid with a halide. The resulting acid halide is a highly reactive intermediate that can be readily used to synthesize esters, amides, and other acyl derivatives under milder conditions than the parent carboxylic acid.

Alpha-Carbon Reactivity and Alkylation Studies

The alpha-carbon of β-keto esters and acids is notable for its acidity, a feature that is central to its reactivity. In the case of this compound, the alpha-carbon is quaternary, meaning it lacks any hydrogen atoms. Consequently, it cannot be deprotonated to form an enolate in the same manner as β-keto esters with alpha-hydrogens. This structural feature precludes direct alpha-alkylation reactions at this position, as the prerequisite enolate formation through deprotonation is not possible.

However, studies on related β-keto esters provide insight into the general principles of alpha-carbon alkylation. The acetoacetic ester synthesis, for example, relies on the deprotonation of the acidic α-proton to form a nucleophilic enolate ion, which then undergoes an SN2 reaction with an alkyl halide. acs.org This process can be repeated if a second α-proton is present, leading to dialkylated products. acs.org For a compound like this compound, any potential alkylation studies would necessitate a different strategic approach, possibly involving the synthesis of a derivative where the gem-dimethyl group is introduced after an initial alkylation step on a simpler precursor.

The table below summarizes the general conditions for the alkylation of β-keto esters that possess at least one alpha-hydrogen, illustrating the common reagents and typical outcomes.

| Reaction Type | Substrate Type | Base | Alkylating Agent | Typical Product |

| Mono-alkylation | β-keto ester with 2 α-H | Sodium ethoxide | Primary alkyl halide | Mono-α-alkylated β-keto ester |

| Di-alkylation | Mono-α-alkylated β-keto ester with 1 α-H | Sodium ethoxide | Primary alkyl halide | Di-α-alkylated β-keto ester |

| Kinetically controlled enolate formation | Asymmetric ketone | Lithium diisopropylamide (LDA) | - | Less substituted enolate |

| Thermodynamically controlled enolate formation | Asymmetric ketone | Sodium ethoxide | - | More substituted enolate |

Oxidative Transformations and Rearrangements

The oxidative transformations of this compound can be expected to involve both the ketone and carboxylic acid moieties. While specific studies on this compound are not prevalent, general reactions of β-keto acids and related structures offer a predictive framework.

One potential transformation is oxidative decarboxylation, a reaction observed in biological systems catalyzed by iron(II)- and 2-oxoglutarate-dependent enzymes. acs.org In a laboratory setting, oxidative cleavage of the carbon-carbon bond between the carbonyl and the alpha-carbon can occur under strong oxidizing conditions. For instance, the oxidation of α,β-unsaturated methyl ketones with selenium dioxide has been shown to lead to a cascade of reactions resulting in isotetronic acids. nih.gov

Furthermore, rearrangements of related structures provide clues to potential transformations. The iron-catalyzed hydrogen atom transfer (HAT)-initiated Dowd–Beckwith rearrangement of β-keto esters has been utilized to synthesize cyclic and spirocyclic quaternary carbons. acs.org Catalytic enantioselective Claisen rearrangements of O-allyl β-ketoesters have also been developed, leading to the formation of contiguous quaternary stereogenic centers. nih.gov

The following table outlines potential oxidative transformations applicable to β-keto systems.

| Transformation | Reagent(s) | Key Intermediate/Mechanism | Potential Product Class |

| Oxidative Decarboxylation | Fe(II)/2-Oxoglutarate dependent enzymes | Fe(IV)-oxo intermediate | Olefin |

| Oxidative Cleavage | Ozone (O₃), Potassium permanganate (B83412) (KMnO₄) | Ozonide, Manganate ester | Carboxylic acids, Ketones |

| Oxidative Cyclization | Selenium dioxide (SeO₂) | - | Isotetronic acids |

| Dowd–Beckwith Rearrangement | Iron catalyst, PhSiH₃ | Alkyl radical, Cyclopropyl (B3062369) alcohol intermediate | Cyclic ketones |

| Claisen Rearrangement | Chiral catalysts | Enolate formation, Sigmatropic rearrangement | γ,δ-Unsaturated β-ketoesters |

Mechanistic Investigations of Key Reactions

Mechanistic investigations into the reactions of β-keto acids often focus on the role of the enol or enolate intermediates. For this compound, any reaction proceeding through an enolate would be impacted by the gem-dimethyl group at the alpha-position. This substitution pattern can influence the stability and reactivity of intermediates.

The mechanism of palladium-catalyzed reactions of allyl β-keto esters has been studied, revealing the formation of π-allylpalladium enolates following decarboxylation. koreascience.kr These intermediates can then undergo various transformations, including reductive elimination and aldol (B89426) condensations. koreascience.kr

The "gem-dimethyl effect" is a known phenomenon in cyclization reactions, where the presence of a gem-dimethyl group can accelerate the rate of ring formation. This effect is attributed to conformational factors, where the substituents favor a conformation that brings the reactive ends of the molecule closer together. While not a direct transformation of the keto-acid functional group, this principle would be relevant in any intramolecular reactions of derivatives of this compound.

Mechanistic studies on the alcoholysis of α-keto esters, a related class of compounds, have also been conducted, providing insights into the formation of hemiacetal intermediates.

The table below details mechanistic aspects of relevant reactions for keto esters.

| Reaction | Key Mechanistic Feature | Intermediate(s) | Influencing Factors |

| Palladium-Catalyzed Decarboxylation-Allylation | Oxidative addition and decarboxylation | π-Allylpalladium enolate | Nature of palladium catalyst and ligands |

| Phase-Transfer Catalyzed Alkylation | Formation of an ion pair in a biphasic system | Enolate, Quaternary ammonium (B1175870) salt complex | Catalyst structure, Solvent, Base concentration |

| Reductive Coupling/Alkylation | Domino sequence of enamine formation, Michael addition, and alkylation | Enamine, Iminium ion | Organocatalyst, Alkylating agent |

Derivatization and Analog Synthesis from 2,2 Dimethyl 3 Oxopentanoic Acid

Synthesis of Esters and Amides of 2,2-Dimethyl-3-oxopentanoic Acid

The carboxylic acid group of this compound is readily converted into ester and amide derivatives through standard acylation reactions.

Esterification: Esters can be prepared by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. To drive the equilibrium towards the product, water is typically removed. organic-chemistry.org More advanced methods that proceed under mild conditions include the use of coupling reagents. For instance, TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be used to activate the carboxylic acid for reaction with alcohols. organic-chemistry.org Another efficient approach involves the use of sulfuryl fluoride (B91410) (SO₂F₂) as a dehydrating agent to couple carboxylic acids and alcohols at room temperature. organic-chemistry.org For hindered or sensitive substrates, the reaction can be mediated by forming a mixed sulfonic anhydride (B1165640). thieme-connect.de

Amidation: The synthesis of amides from this compound can be achieved by reacting it with a primary or secondary amine. Direct reaction requires high temperatures, so the carboxylic acid is typically activated first. libretexts.org A common laboratory method involves converting the carboxylic acid to its more reactive acyl chloride using reagents like oxalyl chloride or thionyl chloride, followed by the addition of the desired amine. nih.govescholarship.org Alternatively, peptide coupling reagents can be employed for direct amide bond formation under milder conditions. The reaction with amines is generally more facile with more reactive carboxylic acid derivatives like acid anhydrides or esters of phenols. libretexts.org Lithium aluminum hydride (LiAlH₄) can be used for amide synthesis, and thionyl chloride can facilitate the dehydration of primary amides to nitriles. youtube.com

Table 1: General Methods for Ester and Amide Synthesis

| Derivative | Reagents/Method | Key Features |

|---|---|---|

| Esters | Alcohol, Acid Catalyst | Classical Fischer esterification; reversible. organic-chemistry.org |

| Alcohol, TFFH | Mild conditions using a coupling reagent. organic-chemistry.org | |

| Alcohol, SO₂F₂ | Dehydrative coupling at room temperature. organic-chemistry.org | |

| Amides | Acyl Chloride, Amine | Two-step process; highly reactive intermediate. nih.govescholarship.org |

| Carboxylic Acid, Amine, High Heat | Direct condensation; often requires harsh conditions. libretexts.org | |

| Dehydration of Primary Amide, SOCl₂ | Converts primary amides to nitriles. youtube.com |

Preparation of Functionalized Derivatives via Carbonyl Modification

The ketone group at the C3 position is a key site for introducing structural diversity. Modifications at this position can lead to a wide range of functionalized derivatives.

One of the most significant modifications is the reduction of the ketone to a secondary alcohol, which introduces a chiral center at C3. This can be achieved using various reducing agents. For instance, biocatalytic reductions using whole cells of baker's yeast (Saccharomyces cerevisiae) or isolated reductase enzymes are known to reduce the carbonyl group of β-keto esters, often with high stereoselectivity. nih.govacs.orgresearchgate.net

The carbonyl group can also react with nitrogen nucleophiles. For example, reaction with a primary amine can form an imine, which is a nitrogen analog of a ketone. msu.edu More complex heterocyclic structures can be synthesized from related keto-acid precursors. For instance, reactions of Meldrum's acid derivatives with nitriles can lead to the formation of substituted pyridines. mdpi.com Similarly, cyclization of 2-amino-5-oxonitriles, which can be derived from related enones, provides a route to dihydropyrrole carboxylic acid derivatives. mdpi.com

Table 2: Reactions for Carbonyl Group Modification

| Reaction Type | Reagents/Method | Product Type |

|---|---|---|

| Reduction | Baker's Yeast (Saccharomyces cerevisiae) | Chiral β-hydroxy acid/ester nih.govacs.org |

| Imine Formation | Primary Amine | Imine derivative msu.edu |

| Heterocycle Synthesis | Active Methylene (B1212753) Nitriles (with related precursors) | Substituted pyridines mdpi.com |

Analogs with Modified Alkyl Chains or Substituents

Analogs of this compound with different alkyl chains or substituents can be prepared through various synthetic strategies. The synthesis of related keto acids often involves the acylation of enolates or enol ethers. A thesis describes the synthesis of 3-oxopentanoic acid by reacting propanoyl chloride with Meldrum's acid, followed by methanolysis and hydrolysis, showcasing a method to build the basic keto acid structure. whiterose.ac.uk Alkylation of existing β-keto esters is another common strategy to introduce or modify alkyl groups on the carbon backbone. whiterose.ac.uk

Patents describe the synthesis of related structures, such as 3-oxopentanoic acid alkyl esters, which can be prepared from α,β-unsaturated aldehydes and ketene (B1206846). google.com Another patent details the preparation of 2,2-dimethyl-5-substituted phenoxy-pentanoic acid derivatives, indicating methods for introducing more complex side chains. google.com The synthesis of analogs of biologically active molecules like naftifine (B1207962) often involves multi-step sequences, including Mannich-type reactions, to construct the desired carbon skeleton. mdpi.com Furthermore, cyclopropyl (B3062369) analogs of amino acids have been synthesized to explore structure-activity relationships, demonstrating the incorporation of strained ring systems into similar molecular frameworks. researchgate.net

Introduction of Chiral Centers and Stereoselective Synthesis of Derivatives

The structure of this compound is achiral. A chiral center can be introduced into its derivatives, most commonly by modifying the C3 ketone.

The stereoselective reduction of the C3 carbonyl group to a hydroxyl group is a primary method for creating a chiral center, resulting in either the (R)- or (S)-3-hydroxy derivative. Biocatalysis offers a powerful tool for this transformation. The use of baker's yeast (Saccharomyces cerevisiae) and its reductase enzymes for the reduction of β-keto esters is a well-established method for producing chiral β-hydroxy esters with high enantiomeric excess. nih.govacs.org By selecting specific yeast strains or by genetically engineering them to overexpress certain reductases with desired stereoselectivity, it is possible to control the stereochemical outcome of the reduction. nih.govacs.org For example, studies have been conducted on a library of purified baker's yeast reductases to reduce α-chloro-β-keto esters, allowing for the production of specific diastereomers of the corresponding α-chloro-β-hydroxy esters. researchgate.net

While the gem-dimethyl group at the C2 position prevents chirality at this carbon, further derivatization of the molecule can introduce additional chiral centers, leading to more complex stereoisomers.

Applications of 2,2 Dimethyl 3 Oxopentanoic Acid As a Synthetic Intermediate and Building Block

Role in Natural Product Synthesis

The incorporation of 2,2-Dimethyl-3-oxopentanoic acid is pivotal in the construction of complex natural products, particularly those with intricate stereochemistry and diverse biological activities.

Incorporation into Complex Depsipeptides (e.g., Lyngbyastatins, Dolastatins, Majusculamide C)

Depsipeptides are a class of natural products characterized by the presence of both amide and ester bonds in their cyclic or linear structures. nih.govthieme-connect.de this compound and its derivatives are key components in the synthesis of several potent marine-derived depsipeptides.

Dolastatins: These are potent antineoplastic agents isolated from the sea hare Dolabella auricularia. nih.gov The total synthesis of dolastatin 10, for example, involves the coupling of complex fragments, where derivatives of this compound can be utilized to construct specific amino acid residues not found in common proteins. elsevierpure.comresearchgate.net For instance, the synthesis of dolastatin 16, a cyclodepsipeptide, has been achieved in a 23-step process. nih.gov The synthesis of dolastatin analogues often involves modifications at the N-terminus, and stereoselective synthesis of units like dolaproine and dolaisoleuine are critical steps. epa.gov

Majusculamide C: Isolated from the cyanobacterium Lyngbya majuscula, this lipopeptide contains an α-methyl-β-keto-decanoyl group. nii.ac.jp The synthesis of majusculamides A and B, which are diastereomers, showcases the importance of stereocontrolled construction of the β-keto amide moiety. nii.ac.jp A highly convergent total synthesis of majusculamide D, another potent cytotoxic metabolite, has also been reported. nih.gov

Precursor for Polyketide-Derived Scaffolds

Polyketides are a large and structurally diverse class of natural products assembled from simple carboxylic acid precursors. nih.gov this compound can serve as a precursor for the synthesis of polyketide-derived scaffolds. The enzymes responsible for this assembly, polyketide synthases (PKSs), catalyze decarboxylative Claisen condensations. nih.gov The incorporation of extender units like (2S)-methylmalonyl-CoA, which can be derived from precursors related to this compound, introduces methyl branches into the polyketide backbone. nih.gov

Utility in Pharmaceutical Intermediate Synthesis

The structural motifs present in this compound make it a valuable starting material for the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Building Block for Statins (e.g., Atorvastatin (B1662188) Analogs)

Statins are a class of drugs used to lower cholesterol levels. Atorvastatin is a widely prescribed synthetic statin. The synthesis of atorvastatin and its analogs can utilize intermediates derived from this compound. For example, one of the initial steps in a reported synthesis of Atorvastatin involves the reaction of methyl 4-methyl-3-oxopentanoate. biomolther.org Efficient and impurity-free synthesis methods are crucial for large-scale manufacturing. biomolther.orgscilit.com

Precursor for Non-Natural Amino Acids (e.g., L-Neopentylglycine)

Non-natural amino acids are important components in the design of peptidomimetics and other pharmaceutically active compounds. This compound can be a precursor to L-neopentylglycine ((S)-2-Amino-4,4-dimethylpentanoic acid), a bulky amino acid of pharmaceutical interest. researchgate.netsigmaaldrich.com A highly efficient synthesis of L-neopentylglycine has been developed using a whole-cell catalyst system for the reductive amination of the corresponding α-keto acid. researchgate.net

Intermediates for Other Bioactive Molecules

The reactivity of this compound allows for its use in the synthesis of a variety of other bioactive molecules. For instance, it can be a starting point for creating functionalized bicyclo[2.2.2]octanes, which are versatile intermediates in natural product synthesis. orgsyn.org Additionally, derivatives of this acid can be used to synthesize specialized building blocks like 3-amino-2,2-dimethylpropionic acid for peptide synthesis. rsc.org

Table of Research Findings on this compound Applications

| Application Area | Specific Example | Key Synthetic Role of this compound or Derivative | Reference |

|---|---|---|---|

| Natural Product Synthesis | Dolastatins | Precursor for unique amino acid components like dolaproine and dolaisoleuine. | elsevierpure.comepa.gov |

| Natural Product Synthesis | Majusculamides | Building block for the α-methyl-β-keto-decanoyl moiety. | nii.ac.jp |

| Natural Product Synthesis | Polyketides | Precursor for extender units like (2S)-methylmalonyl-CoA. | nih.gov |

| Pharmaceutical Synthesis | Atorvastatin Analogs | Intermediate in the synthesis of the statin side chain. | biomolther.org |

| Pharmaceutical Synthesis | L-Neopentylglycine | Precursor for the corresponding α-keto acid, which is then converted to the amino acid. | researchgate.net |

Applications in Agrochemical and Specialty Chemical Production

The development of novel and effective agrochemicals, such as herbicides and fungicides, often relies on the synthesis of molecules with specific functional groups that can interact with biological targets in pests and weeds. Carboxylic acids and their derivatives are a well-established class of compounds in herbicide development, contributing to their efficacy and mode of action. nih.gov The presence of the carboxylic acid moiety in this compound makes it a candidate for the synthesis of new agrochemical active ingredients.

Derivatives of β-keto esters, a class of compounds to which this compound belongs, are known precursors in the industrial preparation of certain herbicides. nih.gov The reactivity of the ketone and carboxylic acid groups allows for a variety of chemical modifications, enabling the creation of a diverse library of potential agrochemical candidates. For instance, the carboxylic acid group can be converted to esters or amides, which can alter the compound's solubility, uptake by plants, and biological activity. Carboxylic acid amide (CAA) fungicides, for example, are a significant class of agricultural fungicides. rsc.org

In the realm of specialty chemicals, the structural complexity of this compound offers opportunities for the synthesis of unique molecules. Specialty chemicals are valued for their performance or function, and this compound could serve as a starting material for the production of fragrances, and other fine chemicals. The synthesis of dimethyl acetals from ketones, for example, has applications in the fragrance and cosmetics industries. researchgate.net

Table 1: Potential Agrochemical and Specialty Chemical Derivatives of this compound

| Derivative Class | Potential Application Area | Key Reaction |

| Esters | Herbicides, Fungicides, Fragrances | Esterification |

| Amides | Herbicides, Fungicides | Amidation |

| Heterocycles | Agrochemicals, Specialty Chemicals | Cyclization Reactions |

| Acetals/Ketals | Fragrances, Protecting Groups | Acetalization |

Emerging Applications in Material Science and Polymer Chemistry

The field of material science is continuously seeking new monomers and building blocks to create polymers with tailored properties. Functional polymers, those with reactive groups along their backbone or as side chains, are of particular interest for a wide range of applications, including in agriculture for controlled-release formulations. journalagent.com

Keto-functionalized polymers are emerging as versatile platforms for creating advanced materials. nih.govacs.orguq.edu.auresearchgate.net The ketone group can be used for post-polymerization modification, allowing for the attachment of various molecules to the polymer chain. While direct polymerization of this compound is not reported, it could potentially be modified to create a polymerizable monomer. For example, the carboxylic acid could be reacted with a molecule containing a polymerizable group, such as a vinyl or acrylic moiety.

The presence of both a ketone and a carboxylic acid offers the potential for creating cross-linked or functionalized polymer networks. The carboxylic acid groups can enhance the adhesion and solubility of polymers, which is beneficial for various coating and adhesive applications. nih.gov Furthermore, sugar-derived monomers containing an α,β-unsaturated enone motif, structurally related to the keto-acid functionality, have been used to synthesize high-performance sugar-based polymers through conjugate addition polymerization. rsc.org This suggests that with appropriate chemical modification, this compound could be a precursor to novel, functional polymers.

Table 2: Potential Polymer Structures Incorporating this compound

| Polymer Type | Potential Monomer | Key Feature | Potential Application |

| Polyester | Diol derivative of the compound | Ester linkages | Biodegradable plastics, coatings |

| Polyamide | Diamine derivative of the compound | Amide linkages | High-performance fibers, engineering plastics |

| Functional Acrylate (B77674) | Acrylate ester of the compound | Pendant keto and dimethyl groups | Adhesives, coatings, reactive polymers |

| Cross-linked Network | Use as a cross-linking agent | Covalent network | Thermosets, hydrogels |

Advanced Spectroscopic and Analytical Techniques for 2,2 Dimethyl 3 Oxopentanoic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of 2,2-dimethyl-3-oxopentanoic acid, providing unambiguous information about its carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum is used to identify the different types of hydrogen atoms in the molecule. For this compound, the spectrum is expected to show three distinct signals:

A singlet for the six equivalent protons of the two methyl groups at the C2 position.

A quartet for the two protons of the methylene (B1212753) group (CH₂) at the C4 position.

A triplet for the three protons of the terminal methyl group (CH₃) at the C5 position. The acidic proton of the carboxyl group may appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. For this compound, five signals are anticipated, corresponding to the carboxyl carbon, the keto carbon, the quaternary C2 carbon, the C4 methylene carbon, and the C5 methyl carbon. The chemical shifts provide insight into the electronic environment of each carbon atom.

2D NMR: Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence), are employed to establish the connectivity between protons and their directly attached carbon atoms. This is particularly useful for definitively assigning the ¹H and ¹³C signals. For a related compound, 2-methyl-3-oxopentanoic acid, ¹H-¹³C HSQC has been used to correlate proton and carbon signals effectively. nih.gov

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| ¹H | ~1.3 | s | 6H | C(CH₃)₂ |

| ¹H | ~2.8 | q | 2H | CH₂ |

| ¹H | ~1.1 | t | 3H | CH₂CH ₃ |

| ¹H | 10-12 | br s | 1H | COOH |

| ¹³C | ~175 | - | - | COOH |

| ¹³C | ~210 | - | - | C=O |

| ¹³C | ~55 | - | - | C (CH₃)₂ |

| ¹³C | ~35 | - | - | C H₂ |

| ¹³C | ~25 | - | - | C(C H₃)₂ |

| ¹³C | ~8 | - | - | CH₂C H₃ |

Note: Predicted values are based on standard chemical shift ranges for functional groups and data from analogous structures. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRFABMS, LC-MS, GC-MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and investigating the fragmentation patterns of this compound, which aids in its structural confirmation.

High-Resolution Mass Spectrometry (HRMS): Techniques like High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) or modern ESI-QTOF provide a highly accurate mass measurement, allowing for the determination of the elemental formula of the molecular ion.

LC-MS and GC-MS: When coupled with chromatographic separation (Liquid Chromatography or Gas Chromatography), MS allows for the analysis of the compound in complex mixtures. For related keto acids, LC-MS is a common analytical choice. nih.gov For GC-MS analysis, the carboxylic acid group of this compound typically requires derivatization, often through silylation (e.g., creating a trimethylsilyl (B98337) ester), to increase its volatility. nist.gov The mass spectrum of a TMS derivative of the similar 2-oxopentanoic acid shows characteristic fragmentation that can be used for identification. nist.gov

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺, followed by fragmentation patterns characteristic of β-keto acids. Key fragmentation pathways would likely include the loss of a carboxyl group (•COOH), loss of an ethyl radical (•CH₂CH₃), and cleavage adjacent to the carbonyl group.

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, GC, TLC)

Chromatographic techniques are essential for separating this compound from reactants, byproducts, and other impurities, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for the analysis and purification of keto acids. For analogous compounds like 2-oxopentanoic acid and 2,2-dimethylpropanoic acid, reverse-phase (RP) HPLC methods have been successfully developed. sielc.comsielc.com A typical method would use a C18 column with a mobile phase consisting of an acidified water/acetonitrile mixture. sielc.comsielc.com For applications requiring mass spectrometry detection, volatile acids like formic acid are used in the mobile phase instead of phosphoric acid. sielc.comsielc.com

Gas Chromatography (GC): GC is suitable for analyzing volatile compounds. Due to the low volatility of this compound, derivatization is necessary prior to analysis. This process converts the non-volatile acid into a more volatile ester or silyl (B83357) derivative, which can then be readily analyzed on a GC system, often equipped with a flame ionization detector (FID) or a mass spectrometer (MS). nist.gov

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for monitoring reaction progress and assessing fraction purity during purification. A suitable solvent system (mobile phase) would be selected to achieve good separation of the target compound from impurities on a silica (B1680970) gel plate (stationary phase), with visualization typically achieved using an indicator or staining agent.

Table 2: Typical Chromatographic Conditions for Keto Acid Analysis

| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detection |

|---|---|---|---|

| HPLC | Reverse Phase (e.g., C18) | Acetonitrile / Water with Formic or Phosphoric Acid | UV (210 nm), MS |

| GC | Polar (e.g., WAX) or non-polar (e.g., DB-5) capillary column | Helium or Nitrogen | FID, MS |

| TLC | Silica Gel | Ethyl Acetate / Hexane with Acetic Acid | UV light, Permanganate (B83412) stain |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the key functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers. The IR spectrum of this compound is characterized by distinctive absorption bands.

Research on similar α-keto acids, such as 2-oxo-octanoic acid, provides a strong basis for interpreting the spectrum. rsc.org The key expected absorptions are:

A very broad band in the region of 2500-3300 cm⁻¹, characteristic of the O-H stretching vibration of the carboxylic acid, which is often involved in hydrogen bonding.

A sharp, strong absorption band around 1710-1725 cm⁻¹ corresponding to the C=O stretching vibration of the ketone.

Another strong absorption band, typically around 1700-1715 cm⁻¹, for the C=O stretching of the carboxylic acid. The overlap of the two carbonyl signals is possible.

C-H stretching vibrations from the methyl and methylene groups appear just below 3000 cm⁻¹.

The specific positions and shapes of these bands can provide information about intra- and intermolecular interactions, such as hydrogen bonding. rsc.org

X-Ray Crystallography of Derivatives for Absolute Configuration

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline compound. Since this compound is achiral, its own crystal structure would simply confirm its connectivity and conformation in the solid state.

Development of Derivatization Strategies for Enhanced Analytical Detection

Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a particular analytical method. For this compound, derivatization is primarily used to enhance its volatility for GC analysis and to improve its ionization efficiency for MS detection.

For GC Analysis: The most common derivatization strategy is esterification or silylation of the carboxylic acid group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or diazomethane (B1218177) can be used to convert the acid to its trimethylsilyl (TMS) or methyl ester, respectively. The resulting derivative is more volatile and less polar, leading to better chromatographic peak shape and sensitivity.

For MS and LC-MS Analysis: Derivatization can be employed to introduce a readily ionizable group or a specific isotopic signature to the molecule, thereby significantly improving detection limits. mdpi.com For example, reagents can be used to label the carboxylic acid group to enhance its signal in electrospray ionization (ESI) mass spectrometry. Strategies developed for other fatty acids, such as derivatization with dimethyl disulfide (DMDS) or 2,2′-dipyridyldisulfide (DPDS), could potentially be adapted to introduce sulfur atoms, whose characteristic isotopic pattern aids in structural confirmation during MS analysis. nih.gov

Computational and Theoretical Investigations of 2,2 Dimethyl 3 Oxopentanoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in exploring the electronic structure and predicting the reactivity of organic molecules. For 2,2-dimethyl-3-oxopentanoic acid, such calculations would reveal the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential.

While specific DFT studies on this compound are sparse, research on the related compound, 2,2-dimethyl-3-oxobutanoic acid, indicates that the gem-dimethyl group introduces significant steric hindrance. This steric bulk influences the accessibility of the adjacent carbonyl groups to nucleophilic attack. DFT calculations can model the transition states for such reactions, providing quantitative insights into the activation energies and helping to predict which carbonyl group (the ketone or the carboxylic acid) is more reactive under specific conditions.

The electronic properties of a molecule are key to its reactivity. The table below, while not specific to this compound, illustrates the types of electronic properties that can be calculated using computational methods for a related class of compounds.

Calculated Electronic Properties of a Model Peroxyl Radical

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| Terminal Oxygen Hyperfine Coupling (A∥(17O)) | Correlates with Taft σ* parameters | B3LYP/6-31G acs.org |

| C-O Bond Length | Shortens with electronegative substitution | B3LYP/6-31G acs.org |

| O-O Bond Length | Lengthens with electronegative substitution | B3LYP/6-31G acs.org |

Conformational Analysis and Energeticsacs.org

The three-dimensional shape of a molecule, or its conformation, is crucial for its physical and chemical properties. Conformational analysis of this compound would involve identifying the stable conformers and the energy barriers for rotation around its single bonds. These analyses are typically performed using molecular mechanics or quantum chemical methods.

For the related 4-amino-2,2-dimethyl-3-oxopentanoic acid (Ibu) residue found in natural products like lyngbyastatin 1, NMR and molecular modeling studies have been conducted. acs.org These studies revealed that the rotation about the amide bond adjacent to the Ibu unit is a key conformational feature, with a lowered rotational barrier compared to most amides due to steric hindrance. acs.orgacs.org This leads to exchange broadening in NMR spectra. acs.orgacs.org

While this compound lacks the amide bond, similar steric effects from the gem-dimethyl group are expected to influence the rotational barriers around the C2-C3 and C3-C4 bonds. The preferred conformations would likely seek to minimize steric clash between the bulky ethyl and gem-dimethyl groups.

Factors Influencing Conformation in a Related System (Lyngbyastatin 1)

| Conformational Feature | Observation | Method of Study |

|---|---|---|

| Rotation about the Ibu-Ala amide bond | Exchange broadening in NMR spectra acs.orgacs.org | NMR Spectroscopy, Molecular Modeling acs.org |

| Energy difference between cis and trans forms | Small acs.org | Molecular Modeling si.edu |

| Rotational barrier | Lowered compared to most amides acs.org | Molecular Modeling si.edu |

Mechanistic Studies of Reaction Pathways using Computational Modelsbenchchem.com

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, a key reaction of interest is its decarboxylation, a characteristic reaction of β-keto acids. Theoretical studies on the decarboxylation of β-keto acids suggest a cyclic transition state where the carboxylic proton is transferred to the β-carbonyl oxygen. nih.govmasterorganicchemistry.com The activation barrier for this process is influenced by electronic and steric factors. nih.gov For instance, the calculated activation barrier for the decarboxylation of α,α-dimethylacetoacetic acid is 26.7 kcal/mol. nih.gov

Another relevant reaction pathway is the reductive amination of this compound, which is a method for synthesizing 3-amino-2,2-dimethylpentanoic acid. Computational models could be employed to study the mechanism of this reaction, including the formation of the imine intermediate and the subsequent reduction step.

Calculated Activation Barriers for Decarboxylation of β-Keto Acids

| Compound | Activation Barrier (kcal/mol) | Computational Method |

|---|---|---|

| Formylacetic acid | 28.6 | MP4SDTQ/6-31G//MP2/6-31G nih.gov |

| Formylacetate anion | 20.6 | MP4SDTQ/6-31+G//MP2/6-31+G nih.gov |

| Malonic acid | 33.2 | MP4SDTQ/6-31G//MP2/6-31G nih.gov |

| α,α-Dimethylacetoacetic acid | 26.7 | MP4SDTQ/6-31G//MP2/6-31G nih.gov |

Prediction of Spectroscopic Properties and Correlation with Experimental Data

Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are valuable for interpreting experimental spectra and confirming molecular structures.

For the methyl ester of this compound, experimental IR data shows strong absorptions around 1740 cm⁻¹ for the ester carbonyl and 1710 cm⁻¹ for the ketone carbonyl. Computational calculations of the vibrational frequencies for this compound would be expected to yield similar values for the corresponding carboxylic acid and ketone carbonyl stretches.

Similarly, predicted ¹H and ¹³C NMR chemical shifts can be correlated with experimental data. For the related 2,2-dimethyl-3-oxobutanoic acid, the experimental ¹H NMR spectrum shows signals at δ 1.42 (singlet, 6H for the gem-dimethyl groups), δ 2.25 (singlet, 3H for the acetyl group), and a broad singlet at δ 10.76 for the carboxylic acid proton. acs.org The ¹³C NMR spectrum shows signals at δ 21.86, 25.83, 55.67, 179.75, and 205.98. acs.org Computational predictions for this compound would show analogous signals, with the ethyl group protons and carbons appearing at characteristic chemical shifts.

Experimental Spectroscopic Data for a Related Compound (2,2-Dimethyl-3-oxobutanoic acid)

| Spectroscopic Technique | Observed Signals (δ in ppm or ν in cm⁻¹) | Assignment |

|---|---|---|

| ¹H NMR | 1.42 (s, 6H) | (CH₃)₂C- acs.org |

| ¹H NMR | 2.25 (s, 3H) | CH₃CO- acs.org |

| ¹H NMR | 10.76 (br s, 1H) | -COOH acs.org |

| ¹³C NMR | 21.86, 25.83, 55.67, 179.75, 205.98 | Various carbons acs.org |

Molecular Docking and Interaction Studies with Chemical Reagents

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While typically used for studying protein-ligand interactions, it can also be applied to understand the interactions between a small molecule like this compound and various chemical reagents.

For instance, docking studies could be used to model the interaction of this compound with a metal catalyst or the active site of an enzyme. Although no specific docking studies have been reported for this compound with simple chemical reagents, studies on related keto acids and their derivatives provide a framework for such investigations. For example, molecular docking of ketoprofen (B1673614) amides with cyclooxygenase-2 (COX-2) has been performed to understand their binding interactions. ashdin.com

In the context of this compound, docking simulations could explore its binding to chiral resolving agents or its interaction with surfaces in heterogeneous catalysis. The results would provide insights into the binding energies and the key intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) that stabilize the complex.

Illustrative Docking Study Parameters for a Related Class of Compounds (Ketoprofen Amides)

| Parameter | Methodology/Software | Purpose |

|---|---|---|

| Docking Simulation | Autodock Vina (via PyRx) ashdin.com | Predict binding affinities and poses. ashdin.com |

| Interaction Visualization | Biovia Discovery Studio Visualizer ashdin.com | Visualize hydrogen bonds and hydrophobic interactions. ashdin.com |

| Target Protein | Cyclooxygenase-2 (PDB ID: 3Q7D) ashdin.com | Understand anti-inflammatory and anticancer potential. ashdin.com |

Biochemical Transformations and Metabolite Research Context Non Clinical Focus

Role as an Intermediate in Branched-Chain Amino Acid Catabolism (e.g., Leucine (B10760876) Degradation)

Current scientific literature does not identify 2,2-Dimethyl-3-oxopentanoic acid as an intermediate in the catabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, or valine. The established pathways for the breakdown of these amino acids involve different keto acid intermediates.

The catabolism of BCAAs is a critical metabolic process, and the initial step involves the reversible transamination of the amino acid to its corresponding α-keto acid. For instance, leucine is converted to α-ketoisocaproate (4-methyl-2-oxopentanoic acid), isoleucine to α-keto-β-methylvalerate ((S)-3-methyl-2-oxopentanoate), and valine to α-ketoisovalerate. These α-keto acids are then irreversibly decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.

The structural configuration of this compound, with two methyl groups on the second carbon (the α-carbon relative to the carboxyl group is the number 2 carbon), makes its formation through the typical transamination of a standard amino acid unlikely. This structural feature distinguishes it from the well-documented branched-chain α-keto acids that are central to BCAA metabolism.

Enzymatic Transformations of this compound in vitro

There is a notable absence of published in vitro studies detailing the enzymatic transformations of this compound. Research on enzymes involved in amino acid and keto acid metabolism has not reported this specific compound as a substrate or product. The unique dimethyl substitution at the α-position may render it a poor substrate for enzymes that typically act on α-keto acids, such as dehydrogenases or transaminases, which often have specific structural requirements for their substrates.

Studies on Analogous Keto Acids in Metabolic Pathways

In contrast to the scarcity of data on this compound, its structural isomers are extensively studied for their roles in metabolic pathways. These analogous keto acids are critical metabolites in BCAA catabolism.

| Analogous Keto Acid | Parent Amino Acid | Role in Metabolism |

| 4-Methyl-2-oxopentanoic acid (α-Ketoisocaproate) | Leucine | A primary product of leucine transamination; further metabolized to acetyl-CoA and acetoacetate. |

| (S)-3-Methyl-2-oxopentanoate (α-Keto-β-methylvalerate) | Isoleucine | A product of isoleucine transamination; its catabolism yields acetyl-CoA and propionyl-CoA. |

| 3-Methyl-2-oxobutanoic acid (α-Ketoisovalerate) | Valine | A product of valine transamination; it is catabolized to propionyl-CoA. |

These compounds are central to understanding cellular energy production and the metabolic fate of essential amino acids. Dysregulation in the metabolism of these keto acids is associated with metabolic disorders such as Maple Syrup Urine Disease (MSUD), which results from a deficiency in the BCKDH complex.

Microbial Biosynthesis and Biotransformation Pathways

There is no scientific literature available that describes the microbial biosynthesis or specific biotransformation pathways involving this compound. Microbial metabolic engineering and biotransformation studies, which are vast and cover a wide range of organic acids, have not reported the production or modification of this particular compound. Research in microbial production of organic acids tends to focus on compounds with established industrial or pharmaceutical applications, and this compound does not currently appear to be in this category.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

Current synthetic routes to β-keto acids and their esters often rely on classic reactions like the Claisen condensation. organic-chemistry.org Future research should focus on developing more efficient and environmentally benign synthetic pathways to 2,2-Dimethyl-3-oxopentanoic acid.

Green Catalysis: Exploration of earth-abundant metal catalysts, such as iron(III) chloride (FeCl₃), which has been shown to be effective in decarboxylative alkylation reactions of other β-keto acids, could lead to more sustainable processes. rsc.org

Microwave-Assisted Synthesis: The use of microwave irradiation has the potential to significantly reduce reaction times and improve yields, as demonstrated in the synthesis of other complex organic acids. masterorganicchemistry.com

Biocatalytic Routes: Engineering enzymes or whole-cell systems to produce the target molecule offers a highly specific and sustainable alternative to traditional chemical synthesis. This could involve leveraging or modifying known enzymatic cascades. nih.gov

Exploration of Asymmetric Synthesis and Chiral Induction Routes

While this compound itself is an achiral molecule, its functional groups serve as handles for introducing chirality. The development of asymmetric transformations is a crucial avenue for creating high-value, chiral building blocks for the pharmaceutical and fine chemical industries.

Asymmetric Reduction: Future studies could focus on the asymmetric reduction of the ketone at the C3 position to produce chiral β-hydroxy acids. This can be pursued using well-established chiral catalysts or biocatalytic methods employing engineered ketoreductases.

Chiral Auxiliary-Mediated Reactions: Drawing inspiration from the synthesis of complex chiral molecules like amino acids youtube.com, research could explore the use of removable chiral auxiliaries to direct stereoselective reactions at or adjacent to the ketone or carboxylic acid functionalities.

Identification of New Chemical Transformations and Cascade Reactions

The reactivity of the β-keto acid moiety is dominated by its tendency to undergo decarboxylation. masterorganicchemistry.comlibretexts.org While this is a synthetically useful transformation, future research should aim to harness this reactivity in novel ways and explore other chemical behaviors.

Decarboxylative Functionalization: Beyond simple decarboxylation, palladium-catalyzed reactions that couple decarboxylation with the formation of new carbon-carbon bonds, such as allylation, represent a promising frontier. nih.gov Investigating similar catalytic systems could enable the direct conversion of this compound into a variety of complex ketones.

Cascade Reactions: Designing one-pot reactions that involve an initial transformation of the keto or acid group followed by a subsequent cyclization or rearrangement could provide rapid access to complex molecular architectures. Enzymatic cascades, which efficiently build molecular complexity in nature, can serve as a model for developing such processes in the lab. nih.gov For instance, a reaction could be initiated that leads to the formation of a β-hydroxyketo ester, a useful intermediate for further synthesis. nih.gov

Advanced Materials and Nanotechnology Applications

The unique structure of this compound makes it an intriguing candidate for applications in materials science, an area that remains completely unexplored for this compound.

Self-Assembled Monolayers (SAMs): Carboxylic acids are known to form self-assembled monolayers on a variety of metal oxide surfaces, including aluminum oxide, zirconia, and titania. acs.orgutwente.nlacs.org The gem-dimethyl group in the target molecule would likely influence the packing density and surface properties of such a monolayer, potentially creating highly ordered and robust surface coatings. The ketone functionality would remain exposed on the surface, offering a reactive handle for the covalent attachment of other molecules, a feature not present in simple alkanoic acid SAMs.

Nanoparticle Ligands: The carboxylic acid group can act as an effective anchor for stabilizing metal nanoparticles. Future research could investigate the use of this compound as a surface ligand for nanoparticles (e.g., ZrO₂, TiO₂, CuPd). acs.orgacs.org The steric bulk and secondary ketone group could impart unique solubility, stability, and reactivity to the nanoparticles, making them suitable for applications in catalysis or sensing.

Table 1: Potential Applications in Materials Science

| Application Area | Proposed Role of this compound | Potential Advantage |

|---|---|---|

| Surface Modification | Formation of Self-Assembled Monolayers (SAMs) on metal oxides. | Steric bulk from gem-dimethyl groups may influence monolayer packing and stability. Exposed ketone group allows for post-assembly surface functionalization. |

| Nanomaterials | Capping agent/ligand for metal or metal oxide nanoparticles. | Carboxylate group anchors to the nanoparticle surface, while the ketone offers a site for further chemical modification or interaction. |

| Polymer Chemistry | Functional monomer after conversion to a polymerizable derivative (e.g., an acrylate (B77674) or vinyl ether). | Incorporation of a protected ketone functionality into a polymer backbone, which can be deprotected for post-polymerization modification. |

Deeper Elucidation of Biochemical Roles through in vitro Mechanistic Studies

The metabolism of branched-chain amino acids (BCAAs) such as leucine (B10760876), isoleucine, and valine is a critical biochemical pathway. This process involves the conversion of BCAAs to their corresponding branched-chain α-keto acids (BCKAs) youtube.comnih.govyoutube.com, which are then metabolized by the branched-chain α-ketoacid dehydrogenase complex (BCKDC). nih.govyoutube.com Defects in the BCKDC enzyme complex lead to a serious metabolic disorder known as Maple Syrup Urine Disease (MSUD). nih.govnih.gov

Given the structural similarity of this compound (a β-keto acid) to natural BCKAs, it is plausible that it could interact with enzymes in this pathway. Future research should investigate:

Enzyme Inhibition/Modulation: In vitro assays using purified BCKDC could determine if this compound acts as an inhibitor, substrate, or modulator of the enzyme complex. nih.govbmrservice.com Such interactions could have implications for understanding metabolic regulation and disease.

Metabolic Fate: Using labeled versions of the compound, its metabolic fate in cell cultures (e.g., muscle cells or hepatocytes) could be traced to determine if it is processed by known or novel metabolic enzymes. nih.gov

Transaminase Activity: Studies could explore if the compound can participate in transamination-like reactions catalyzed by enzymes such as leucine dehydrogenase, which are known to interconvert α-amino acids and α-keto acids. mdpi.com

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Design

The field of chemistry is being revolutionized by artificial intelligence (AI) and machine learning (ML). acs.orgnih.gov These tools can be leveraged to accelerate research into this compound.

Reaction Prediction: ML models, trained on vast chemical reaction databases, can predict the outcomes of novel transformations of this compound, suggesting new reaction pathways and identifying promising catalysts and conditions. utwente.nlresearchgate.net

Synthesis Design: AI tools can propose novel and efficient synthetic routes to the target molecule and its derivatives, potentially identifying more sustainable and cost-effective methods than those currently known.

Property Prediction: Machine learning can be used to predict physical, chemical, and even potential biological properties of derivatives of this compound, helping to prioritize which new molecules to synthesize for applications in materials science or biochemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.